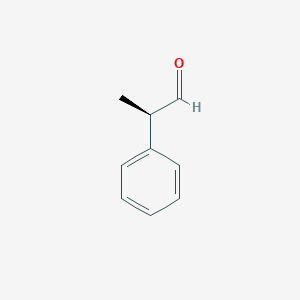

(R)-2-phenylpropanal

Overview

Description

®-2-phenylpropanal is an organic compound with the molecular formula C9H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of significant interest in organic chemistry due to its applications in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-phenylpropanal can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-phenylpropanal using chiral catalysts. Another method includes the enantioselective hydrogenation of 2-phenylpropenal. These reactions typically require specific catalysts and controlled conditions to achieve high enantioselectivity.

Industrial Production Methods: In industrial settings, ®-2-phenylpropanal is often produced via catalytic hydrogenation processes. The use of chiral catalysts, such as rhodium or ruthenium complexes, is common to ensure the production of the desired enantiomer. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: ®-2-phenylpropanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ®-2-phenylpropanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to ®-2-phenylpropanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products Formed:

Oxidation: ®-2-phenylpropanoic acid.

Reduction: ®-2-phenylpropanol.

Substitution: Various substituted phenylpropanal derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-phenylpropanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is a precursor in the synthesis of certain drugs, particularly those with chiral centers.

Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ®-2-phenylpropanal depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. This allows it to participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved vary based on the specific reaction or application.

Comparison with Similar Compounds

(S)-2-phenylpropanal: The enantiomer of ®-2-phenylpropanal, with similar chemical properties but different biological activities.

2-phenylpropanol: The reduced form of 2-phenylpropanal, used in similar applications.

2-phenylpropanoic acid: The oxidized form of 2-phenylpropanal, also used in organic synthesis.

Uniqueness: ®-2-phenylpropanal is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its ability to undergo various chemical reactions while maintaining its chiral integrity is a significant advantage in organic synthesis.

Biological Activity

(R)-2-phenylpropanal, also known as (R)-2-phenylpropionaldehyde, is an organic compound with the molecular formula CHO. It is primarily recognized for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and biologically active compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

This compound is characterized by its aldehyde functional group, which makes it a reactive electrophile. This property allows it to participate in various chemical reactions, including nucleophilic addition and substitution. The compound can undergo oxidation to form (R)-2-phenylpropanoic acid or reduction to yield (R)-2-phenylpropanol, both of which are significant in medicinal chemistry.

Key Reactions:

- Oxidation: Converts to (R)-2-phenylpropanoic acid using agents like potassium permanganate.

- Reduction: Converts to (R)-2-phenylpropanol using reducing agents such as sodium borohydride.

- Substitution: Participates in nucleophilic substitution reactions with various reagents.

Antioxidant Properties

Recent studies have demonstrated that this compound exhibits antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals contributes to its potential health benefits .

Table 1: Antioxidant Activity Assays

| Assay Type | Methodology | Result (IC µg/mL) |

|---|---|---|

| DPPH Scavenging | Colorimetric method | 45.6 |

| FRAP | Reducing power assay | 32.1 |

| CUPRAC | Copper ion reducing assay | 28.4 |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated on several cancer cell lines, including HeLa and B16F10 cells. The results indicate that the compound possesses significant antiproliferative activity, making it a candidate for further investigation in cancer therapy .

Table 2: Cytotoxicity Results

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25.0 | Induction of apoptosis |

| B16F10 | 30.5 | Cell cycle arrest |

Applications in Medicine and Industry

This compound is utilized as a precursor in the synthesis of various pharmaceuticals due to its chiral nature. Its derivatives have shown promise in drug development, particularly in creating compounds with specific biological activities. Additionally, the compound is employed in the fragrance and flavor industry due to its pleasant aroma .

Case Studies

- Synthesis of Chiral Drugs: A study highlighted the use of this compound as a key intermediate in synthesizing chiral drugs with enhanced therapeutic profiles. The compound's ability to provide chirality has been leveraged in developing anti-inflammatory and analgesic medications .

- Anticancer Research: Research focusing on the cytotoxicity of this compound has revealed its potential as an anticancer agent. In vitro studies showed that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines, indicating its role as a promising lead compound for further drug development .

Properties

IUPAC Name |

(2R)-2-phenylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVAERDLDAZARL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.